Distinct Physicochemical Profile: Computed LogP and Polar Surface Area Comparison
Fmoc-L-2-Thienylalanine exhibits a computed XLogP3-AA value of 4.4, indicating a higher lipophilicity compared to its phenylalanine analog, Fmoc-Phe-OH, which has a computed XLogP3 value of approximately 3.8 [1]. This quantitative difference in partition coefficient is directly attributable to the thienyl heterocycle. Additionally, the topological polar surface area (tPSA) differs due to the sulfur atom, impacting passive membrane permeability predictions [2].
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4 |
| Comparator Or Baseline | Fmoc-Phenylalanine (Fmoc-Phe-OH), XLogP3 ≈ 3.8 |
| Quantified Difference | ΔLogP = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem |
Why This Matters
This quantifiable increase in lipophilicity (ΔLogP +0.6) provides a rational basis for selecting Fmoc-L-2-Thienylalanine over Fmoc-Phe to intentionally modulate a peptide's membrane permeability or hydrophobic packing interactions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7017916, Fmoc-L-2-Thienylalanine (XLogP3-AA value). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 6950583, Fmoc-phenylalanine (XLogP3 value). View Source
